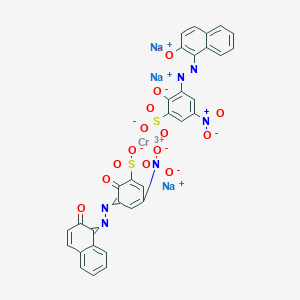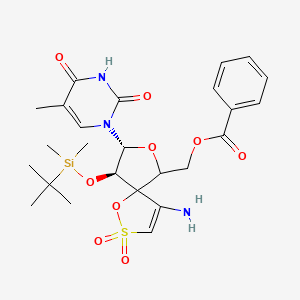
D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-: is a complex organic compound that features a pteridine ring system. This compound is structurally related to methotrexate, a well-known antineoplastic agent. The presence of the pteridine ring system and the benzoyl group makes it a significant molecule in medicinal chemistry, particularly in cancer research and treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diamino-6-pteridinylmethyl chloride.
Alkylation: This intermediate is then alkylated with N-methyl-4-aminobenzoic acid under basic conditions to form the desired product.
Purification: The product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Continuous Stirred Tank Reactors (CSTR): for the alkylation step.
Automated Chromatography Systems: for purification.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pteridine ring system.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the pteridine ring.
Reduced Derivatives: Modified pteridine ring systems with altered electronic properties.
Substituted Products: Compounds with different functional groups attached to the benzoyl group.
Applications De Recherche Scientifique
D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antineoplastic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- involves:
Molecular Targets: The compound targets dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate.
Pathways: By inhibiting dihydrofolate reductase, the compound disrupts the synthesis of purines and pyrimidines, leading to reduced DNA, RNA, and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A well-known antineoplastic agent with a similar structure.
Aminopterin: Another folic acid analog with antineoplastic properties.
Pemetrexed: A multi-targeted antifolate used in cancer treatment.
Uniqueness
Structural Features: The presence of the pteridine ring system and the specific substitution pattern make D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- unique.
Biological Activity: Its specific interactions with dihydrofolate reductase and its potential as an antineoplastic agent distinguish it from other similar compounds.
Propriétés
| 246224-40-8 | |
Formule moléculaire |
C21H27N9O3 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(2R)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m1/s1 |
Clé InChI |
XERJQLWAFDLUGV-OAHLLOKOSA-N |
SMILES isomérique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCCCN)C(=O)O |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)


